Chiral Discrimination: EC 4.2.1.43 (L-Specific Dehydratase) Processes the D-Enantiomer with ≥435-Fold Lower Catalytic Efficiency Compared to the L-Enantiomer
The L-enantiomer-specific dehydratase EC 4.2.1.43 exhibits profound discrimination against 2-dehydro-3-deoxy-D-arabinonate. With the best-performing mutant (A50G), the catalytic efficiency (kcat/KM) for the native L-enantiomer reaches 87.7 [1/mMs⁻¹], while the D-enantiomer achieves only 0.2 [1/mMs⁻¹] with mutant E173D—a factor of >435-fold difference [1]. Even the most permissive mutant (Q143A) yields kcat/KM of only 0.67 for the L-enantiomer versus values for the D-enantiomer that remain below 1.21 [1/mMs⁻¹] across all tested variants. This establishes that 2-dehydro-3-deoxy-D-arabinonate cannot serve as a viable substrate for L-pathway dehydratases and vice versa.
| Evidence Dimension | Catalytic efficiency (kcat/KM) of EC 4.2.1.43 for D- vs L-enantiomer substrates |
|---|---|
| Target Compound Data | kcat/KM = 0.2 [1/mMs⁻¹] (mutant E173D); kcat/KM = 0.76 [1/mMs⁻¹] (mutant E52T) for 2-dehydro-3-deoxy-D-arabinonate |
| Comparator Or Baseline | kcat/KM = 87.7 [1/mMs⁻¹] (mutant A50G); kcat/KM = 0.233 [1/mMs⁻¹] (mutant Q143T); kcat/KM = 140.7 [1/mMs⁻¹] (mutant E199A) for 2-dehydro-3-deoxy-L-arabinonate |
| Quantified Difference | ≥435-fold higher kcat/KM for L- vs D-enantiomer with mutant A50G; >10-fold difference across all tested mutants |
| Conditions | pH 7.2, 30°C; recombinant enzyme variants of EC 4.2.1.43 (Pelomonas saccharophila origin) |
Why This Matters
For any assay or bioconversion using L-pathway dehydratases, procurement of the D-enantiomer will yield negligible conversion; conversely, D-pathway-specific enzymes (EC 4.2.1.141) are mandatory for processing 2-dehydro-3-deoxy-D-arabinonate, making enantiomeric purity a non-negotiable procurement criterion.
- [1] BRENDA Enzyme Database. EC 4.2.1.43 – 2-dehydro-3-deoxy-L-arabinonate dehydratase: kcat/KM values for D- vs L-enantiomer substrates across enzyme mutants. Reference ID 769198. Data retrieved from BRENDA search result page. https://www.brenda-enzymes.org/search_result.php?a=305&W[1]=4.2.1.43&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[8]=1&os=1 (accessed 2026-05-08). View Source
